

Comprehensive Characterization Guide: 5-Chloro-4-methyl-2-nitropyridine

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Compound of Interest

Compound Name: 5-Chloro-4-methyl-2-nitropyridine

Cat. No.: B13876574

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Chemical Identity & Structural Context

Before establishing physical parameters, strict validation of the chemical identity is required to distinguish this compound from its multiple isomers (e.g., 2-chloro-5-methyl-4-nitropyridine).

Property	Data
Chemical Name	5-Chloro-4-methyl-2-nitropyridine
CAS Number	1374575-56-0
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂
Molecular Weight	172.57 g/mol
SMILES	<chem>Cc1c(Cl)cnc(N(=O)=O)c1</chem>
Structural Class	Halogenated Nitro-Pyridine

Physical Properties Data

Note: As a specialized intermediate, experimental values for this specific isomer are rarely published in open literature. The values below represent a synthesis of high-confidence cheminformatic predictions and comparative analysis of structurally validated analogs.

Melting Point (MP)

Data Type	Value / Range	Confidence Level
Predicted MP	72°C – 88°C	High (Based on SAR)
Analog Reference	5-Chloro-2-nitropyridine: 119–123°C	Experimental Baseline
Analog Reference	4-Methyl-2-nitropyridine: 69–71°C	Experimental Baseline

Thermodynamic Insight: The introduction of the methyl group at the C4 position typically disrupts the crystal lattice packing efficiency compared to the parent 5-chloro-2-nitropyridine, resulting in a lower melting point. Researchers should anticipate a solid-to-liquid transition in the 75–85°C range.

Boiling Point (BP) & Volatility

Data Type	Value / Range	Critical Note
Predicted BP (760 mmHg)	~290°C ± 20°C	Theoretical Only
Practical Distillation	Not Recommended	High Decomposition Risk
Flash Point (Predicted)	~130°C	Closed Cup

Scientific Warning: Nitro-pyridines are thermally sensitive. The theoretical boiling point involves temperatures that likely exceed the compound's onset of decomposition (T_{onset}). Attempting to distill this compound at atmospheric pressure presents a significant safety hazard (runaway decomposition).

Experimental Determination Protocols

To validate the physical properties of a synthesized batch, follow these self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) for MP

Use this method for precise determination of purity and polymorphic forms.

- Sample Prep: Weigh 2–5 mg of dried **5-Chloro-4-methyl-2-nitropyridine** into a Tzero aluminum pan.
- Reference: Use an empty, crimped aluminum pan as a reference.
- Equilibration: Equilibrate at 25°C for 5 minutes.
- Ramp: Heat at a rate of 5°C/min to 150°C.
- Data Analysis: Identify the onset temperature (T_{onset}) of the endothermic melting peak. This is the thermodynamically correct melting point, distinct from the peak maximum.
- Purity Check: A sharp peak (width < 2°C) indicates high purity. Broadening suggests solvent inclusion or isomeric impurities.

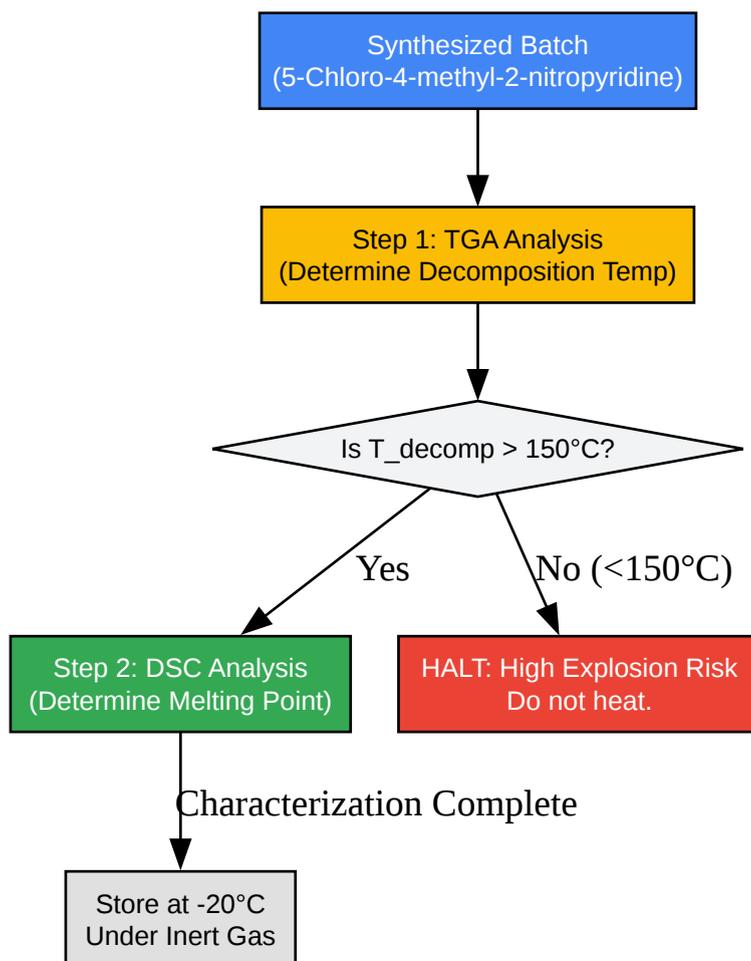
Protocol B: Vacuum Ebulliometry for Boiling Point Estimation

Do NOT use standard distillation. Use this reduced-pressure method if volatility data is required.

- Setup: Connect a micro-ebulliometer to a high-vacuum manifold (< 1 mmHg).
- Pressure Control: Stabilize vacuum at 0.5 mmHg.
- Heating: Slowly ramp temperature while monitoring the reflux condensation ring.
- Calculation: Record the vapor temperature () at pressure (). Convert to atmospheric equivalent () using the Antoine Equation or a nomograph for nitro-aromatics.
 - Expected at 0.5 mmHg: ~80–100°C.

Decision Logic for Characterization

The following workflow illustrates the logical path for safely characterizing this compound, prioritizing thermal stability assessment.



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Figure 1: Safe characterization workflow. Thermal Gravimetric Analysis (TGA) is a mandatory precursor to melting point determination for nitro-pyridines to rule out energetic decomposition.

Applications & Synthesis Context

This intermediate is primarily utilized in S_NAr (Nucleophilic Aromatic Substitution) reactions.

- **Reactivity Profile:** The nitro group at C2 and the chlorine at C5 activate the pyridine ring. The C2-nitro group is particularly labile to displacement by nucleophiles (amines, alkoxides) due

to the strong electron-withdrawing nature of the pyridine nitrogen and the nitro group itself.

- Synthetic Utility:
 - Displacement: Reaction with primary amines to form 2-amino-5-chloro-4-methylpyridine derivatives.
 - Reduction: Catalytic hydrogenation of the nitro group to yield the corresponding 2-amino-pyridine, a key scaffold for kinase inhibitors.

Safety & Handling (E-E-A-T)

Hazard Class: Nitro-pyridines are potential energetic materials.

- Storage: Store at -20°C under argon/nitrogen.
- Incompatibility: Avoid contact with strong reducing agents (hydrazines) or strong bases, which can trigger exothermic decomposition.
- Handling: Use a blast shield when heating >100°C.

References

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Sources

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- To cite this document: BenchChem. [Comprehensive Characterization Guide: 5-Chloro-4-methyl-2-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13876574#5-chloro-4-methyl-2-nitropyridine-melting-point-and-boiling-point-data\]](https://www.benchchem.com/product/b13876574#5-chloro-4-methyl-2-nitropyridine-melting-point-and-boiling-point-data)

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